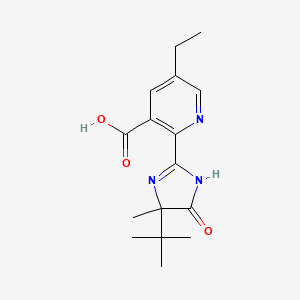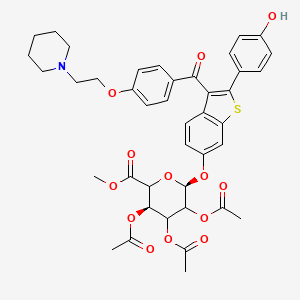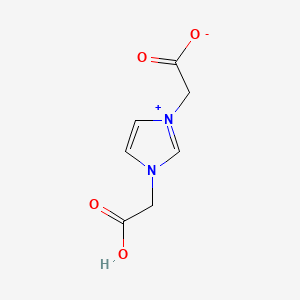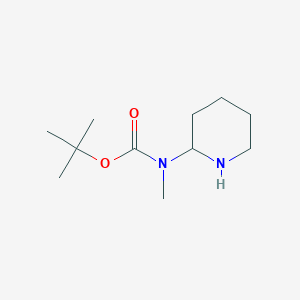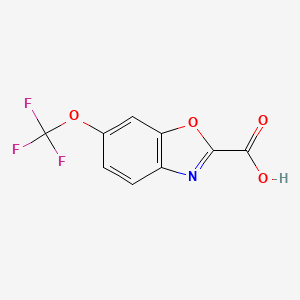
2-(2-Methoxyphenoxy)-6-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenoxy)-6-quinolinol is an organic compound that features a quinoline ring substituted with a 2-methoxyphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)-6-quinolinol typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyphenol and 6-chloroquinoline.
Formation of 2-(2-Methoxyphenoxy)quinoline: The 2-methoxyphenol is reacted with 6-chloroquinoline in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to form 2-(2-methoxyphenoxy)quinoline.
Hydroxylation: The 2-(2-methoxyphenoxy)quinoline is then subjected to hydroxylation using a suitable oxidizing agent such as hydrogen peroxide or a peracid to introduce the hydroxyl group at the 6-position, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyphenoxy)-6-quinolinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Methoxyphenoxy)-6-quinolinol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Explored for its potential use in the development of organic electronic materials and dyes.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyphenoxy)-6-quinolinol involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Activity: It could induce apoptosis in cancer cells by interacting with cellular signaling pathways.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methoxyphenoxy)quinoline: Lacks the hydroxyl group at the 6-position.
6-Hydroxyquinoline: Lacks the 2-methoxyphenoxy group.
2-Methoxyphenol: Lacks the quinoline ring.
Uniqueness
2-(2-Methoxyphenoxy)-6-quinolinol is unique due to the presence of both the 2-methoxyphenoxy group and the hydroxyl group on the quinoline ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogues.
Propiedades
Número CAS |
623147-04-6 |
|---|---|
Fórmula molecular |
C16H13NO3 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
2-(2-methoxyphenoxy)quinolin-6-ol |
InChI |
InChI=1S/C16H13NO3/c1-19-14-4-2-3-5-15(14)20-16-9-6-11-10-12(18)7-8-13(11)17-16/h2-10,18H,1H3 |
Clave InChI |
SKABMSAHXREDBI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OC2=NC3=C(C=C2)C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



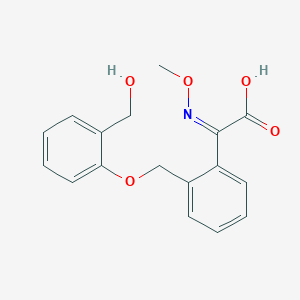
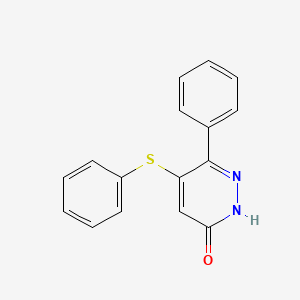
![3-[amino-[2-chloroethyl(2-ethoxyethyl)amino]phosphoryl]oxypropan-1-ol](/img/structure/B13855428.png)
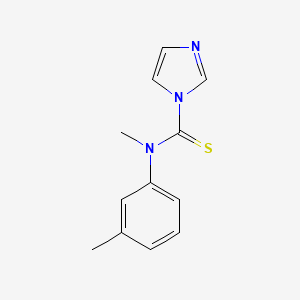
![1,2 Dimethyl Adamantane (Mixture of Disastereomers); Tricyclo[3.3.1.13,7]decane, 1,2-dimethyl-; Adamantane, 1,2-dimethyl-(8CI); 1,2-Dimethyltricyclo[3.3.1.13,7]decane; 1,2-Dimethyladamantane](/img/structure/B13855437.png)
![1-[2-(4-pyridinyl)ethyl]-1H-indole](/img/structure/B13855440.png)
